molecular formula C20H14ClN3O2 B4310579 2-amino-4-(2-chlorophenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile

2-amino-4-(2-chlorophenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile

Cat. No.: B4310579
M. Wt: 363.8 g/mol
InChI Key: JQCZTSIYXYOOFF-UHFFFAOYSA-N
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Description

2-amino-4-(2-chlorophenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile is a useful research compound. Its molecular formula is C20H14ClN3O2 and its molecular weight is 363.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 363.0774544 g/mol and the complexity rating of the compound is 735. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photovoltaic Properties

This compound, along with its derivatives, has been studied for its potential in photovoltaic applications. Research indicates that films made from this compound, when used in organic–inorganic photodiode fabrication, exhibit notable photovoltaic properties. The compound shows promise in improving the diode parameters, which is crucial for the development of efficient photovoltaic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).

Structural and Optical Properties

The compound's structural and optical properties have been extensively researched. Studies have revealed that when formed into thin films, it displays nanocrystalline structures dispersed in an amorphous matrix. The optical properties, determined by spectrophotometer measurements, highlight its potential in various optical applications (Zeyada, El-Nahass, & El-Shabaan, 2016).

Electrical and Dielectric Properties

Research into the electrical and dielectrical properties of this compound, especially in thin film form, has been conducted. The findings suggest a correlation between the presence of the chlorophenyl group and the electrical properties of the compound, which is significant in developing materials for electronic applications (Zeyada, El-Taweel, El-Nahass, & El-Shabaan, 2016).

Cor

rosion InhibitionThe compound has been evaluated for its role in corrosion inhibition, specifically for copper in acidic environments. Studies suggest that it acts as a mixed kind inhibitor, forming a protective coating on copper surfaces, which is vital for extending the lifespan of metal components in corrosive conditions (Eldesoky et al., 2019).

Synthesis and Chemical Reactivity

The compound is also the focus of research in synthetic chemistry, where its reactivity and the potential for creating diverse derivatives are explored. These studies contribute to the development of novel organic compounds with potential applications in various fields, including medicinal chemistry (Ibrahim & Badran, 2020).

Antitumor Potential

Some derivatives of this compound have been investigated for their antitumor properties. Research in this area is crucial for the development of new chemotherapeutic agents. The structural modifications and substitutions on the quinoline nucleus are key factors in enhancing their cytotoxic activity against various cancer cell lines (Fouda, 2017).

Crystal Structure Analysis

The crystal structure of various derivatives of this compound has been determined, which is essential for understanding its chemical behavior and potential applications in material science (Wang, Shi, Tu, & Yao, 2004).

Properties

IUPAC Name

2-amino-4-(2-chlorophenyl)-6-methyl-5-oxo-4H-pyrano[3,2-c]quinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O2/c1-24-15-9-5-3-7-12(15)18-17(20(24)25)16(13(10-22)19(23)26-18)11-6-2-4-8-14(11)21/h2-9,16H,23H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQCZTSIYXYOOFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=C(C1=O)C(C(=C(O3)N)C#N)C4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-amino-4-(2-chlorophenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile
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2-amino-4-(2-chlorophenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile
Reactant of Route 3
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2-amino-4-(2-chlorophenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile
Reactant of Route 4
2-amino-4-(2-chlorophenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile
Reactant of Route 5
2-amino-4-(2-chlorophenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile
Reactant of Route 6
2-amino-4-(2-chlorophenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.